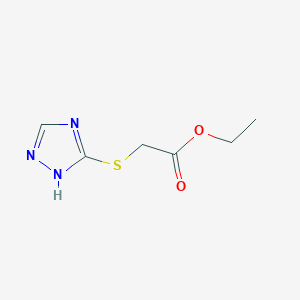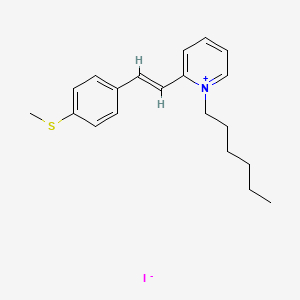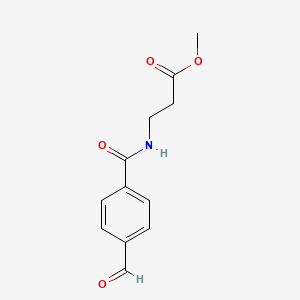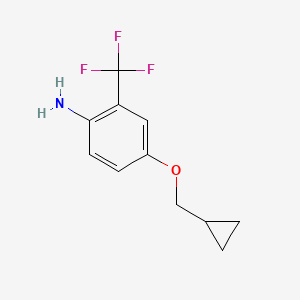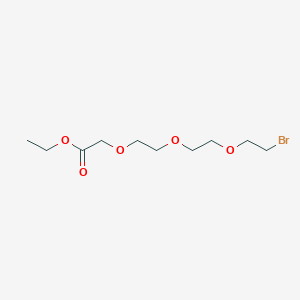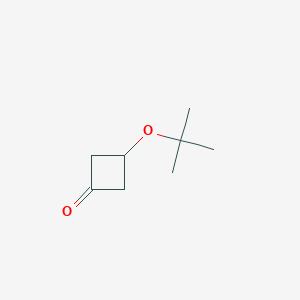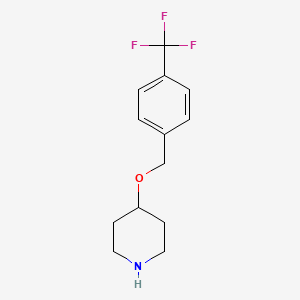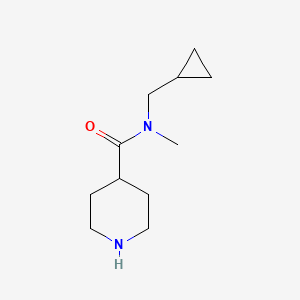![molecular formula C10H15NO2S B3123491 3-[(Propane-2-sulfonyl)methyl]aniline CAS No. 307989-68-0](/img/structure/B3123491.png)
3-[(Propane-2-sulfonyl)methyl]aniline
Overview
Description
3-[(Propane-2-sulfonyl)methyl]aniline, also known as PSMA, is a chemical compound with significant scientific importance. It has a CAS Number of 170856-37-8 and a molecular weight of 199.27 .
Molecular Structure Analysis
The linear formula of 3-[(Propane-2-sulfonyl)methyl]aniline is C9H13NO2S . The InChI code is 1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(Propane-2-sulfonyl)methyl]aniline include a molecular weight of 199.27 . Unfortunately, specific details such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
In Situ Polymerization and Material Synthesis
Research on aniline sulfonic acid derivatives, including structures related to "3-[(Propane-2-sulfonyl)methyl]aniline," has shown their utility in in situ polymerization processes. For instance, these derivatives have been incorporated into the interlamellar space of layered double hydroxides (LDHs) through coprecipitation. Subsequent thermal treatments enable the dimerization and/or polymerization of these guest monomers, enhancing the connectivity and electrochemical properties of the hybrid materials (Moujahid et al., 2005).
Synthesis of Sulfonated Compounds
The synthesis of sulfonated oxindoles and coumarins from anilines, including derivatives similar to "3-[(Propane-2-sulfonyl)methyl]aniline," demonstrates the role of these compounds in creating complex molecules. This process involves the insertion of sulfur dioxide, showcasing the versatility of anilines as aryl sources and the potential for generating sulfonyl radicals as key intermediates (Liu et al., 2017).
Electrochemical Applications
Research has explored the electrochemical synthesis of polyaniline (PAni) in the presence of sulfonic acid derivatives, revealing the enhanced conductivity and electrochemical properties of PAni when doped with sulfonic acids. This finding is significant for the development of sensors and other electrochemical devices, highlighting the utility of sulfonated aniline derivatives in improving the performance of conductive polymers (Heras et al., 2007).
Antimicrobial Agents
The introduction of sulfopropyl and sulfobutyl groups into heterocyclic molecules, including anilines and their derivatives, has been investigated for creating compounds with potential biological activity. These modifications aim to confer water solubility and anionic character, with some compounds showing antimicrobial and antifungal activities, underscoring the potential of sulfonated aniline derivatives in pharmaceutical applications (Fadda et al., 2016).
Advanced Coating Materials
Sulfonated aniline derivatives have also been utilized in the development of anticorrosive additives for epoxy coatings. Incorporating polyaniline (PAni) doped with sulfonic acids into coatings has shown to significantly enhance their anti-corrosion properties. This application demonstrates the importance of these derivatives in creating advanced materials with improved durability and resistance to environmental factors (Souto et al., 2020).
Safety and Hazards
Safety information for 3-[(Propane-2-sulfonyl)methyl]aniline includes several precautionary statements. For example, it’s recommended to obtain special instructions before use, avoid contact with air and water due to possible violent reactions, and keep away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
3-(propan-2-ylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)14(12,13)7-9-4-3-5-10(11)6-9/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBKKYIGTYXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






